molecular formula C17H17N3O3 B8706588 7-(Hydroxyamino)-1-(methoxymethyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 55894-85-4

7-(Hydroxyamino)-1-(methoxymethyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No. B8706588
CAS RN: 55894-85-4
M. Wt: 311.33 g/mol
InChI Key: PRKKAHMFTDRRCR-UHFFFAOYSA-N
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Patent
US03989681

Procedure details

A mixture of 33 g. (0.1 mol) of 1,3-dihydro-1-methoxymethyl-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one, 1 l. of tetrahydrofuran, 1 l. of methanol. 113 g. (0.5 mol) of stannous chloride dihydrate and 136 g. (1 mol) of sodium acetate trihydrate was stirred at room temperature for 6 hrs. under an atmosphere of nitrogen. The inorganic salts were separated by filtration over celite. The filtrate was evaporated and the residue was partitioned between methylene chloride and 1N sodium hydroxide solution. The methylene chloride layer was washed with water, dried and evaporated. Crystallization of the residue from methylene chloride/ether yielded light yellow product with m.p. 168°-170°. For analysis it was recrystallized from the same solvents, m.p. 168°-171°.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][N:4]1[C:10]2[CH:11]=[CH:12][C:13]([N+:15]([O-])=[O:16])=[CH:14][C:9]=2[C:8]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[N:7][CH2:6][C:5]1=[O:24].O1CCCC1.O.O.O.C([O-])(=O)C.[Na+]>CO>[OH:16][NH:15][C:13]1[CH:12]=[CH:11][C:10]2[N:4]([CH2:3][O:2][CH3:1])[C:5](=[O:24])[CH2:6][N:7]=[C:8]([C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:9]=2[CH:14]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
COCN1C(CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C2=CC=CC=C2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
stannous chloride dihydrate
Quantity
0.5 mol
Type
reactant
Smiles
Step Four
Name
Quantity
1 mol
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 33 g
CUSTOM
Type
CUSTOM
Details
The inorganic salts were separated by filtration over celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between methylene chloride and 1N sodium hydroxide solution
WASH
Type
WASH
Details
The methylene chloride layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Crystallization of the residue from methylene chloride/ether
CUSTOM
Type
CUSTOM
Details
yielded light yellow product with m.p. 168°-170°
CUSTOM
Type
CUSTOM
Details
For analysis it was recrystallized from the same solvents, m.p. 168°-171°

Outcomes

Product
Name
Type
Smiles
ONC=1C=CC2=C(C(=NCC(N2COC)=O)C2=CC=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.